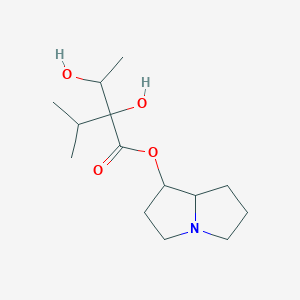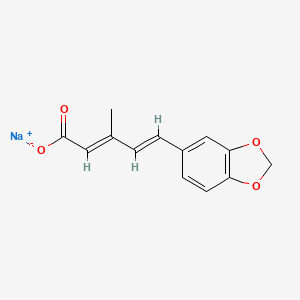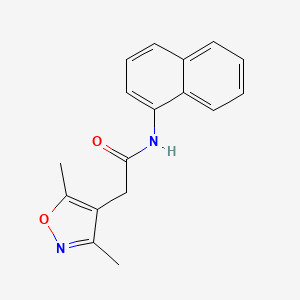
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate is a complex organic compound with a unique structure It is characterized by a pyrrolizine ring fused with a butanoate ester, which includes hydroxyethyl and methyl substituents
Métodos De Preparación
The synthesis of 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrolizine ring, followed by the introduction of the hydroxyethyl and methyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy groups can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
When compared to similar compounds, 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate stands out due to its unique structural features and functional groups. Similar compounds include:
- 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-4-methylpentanoate
- 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylpentanoate These compounds share the pyrrolizine ring and hydroxyethyl groups but differ in the length and branching of the alkyl chains. The differences in structure can lead to variations in their chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(18,10(3)16)13(17)19-12-6-8-15-7-4-5-11(12)15/h9-12,16,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIGMSZSFQWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-[[4-[2-Hydroxy-3-[methyl(propan-2-yl)amino]propoxy]-3-methoxyphenyl]methyl]piperidine-4-carboxamide](/img/structure/B6033423.png)

![6-Methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B6033427.png)
![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)

![2-[4-(2,5-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6033456.png)
![2-[(4-METHOXYPHENYL)AMINO]-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6033469.png)
![5,5-Dimethyl-2-[(methylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B6033473.png)
![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2-fluorobenzyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B6033505.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)
